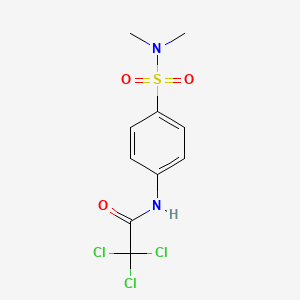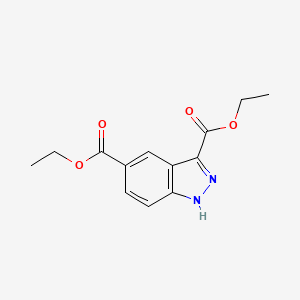
1-(Anthracen-9-ylmethylamino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-9-ylmethylamino)butan-2-ol is an organic compound with the molecular formula C19H21NO It is characterized by the presence of an anthracene moiety attached to a butanol chain via a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-ylmethylamino)butan-2-ol typically involves the reaction of anthracene-9-carbaldehyde with butan-2-amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Anthracen-9-ylmethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of anthracene-9-carboxaldehyde or anthracene-9-carboxylic acid.
Reduction: Formation of 1-(Anthracen-9-ylmethylamino)butane.
Substitution: Formation of 1-(Anthracen-9-ylmethylamino)butan-2-yl halides or esters.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-9-ylmethylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(Anthracen-9-ylmethylamino)butan-2-ol is largely dependent on its interaction with molecular targets. The anthracene moiety allows for strong π-π interactions with aromatic systems, which can be exploited in various applications. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Anthracen-9-ylmethylamino)ethanol
- 1-(Anthracen-9-ylmethylamino)propan-2-ol
- 1-(Anthracen-9-ylmethylamino)pentan-2-ol
Uniqueness
1-(Anthracen-9-ylmethylamino)butan-2-ol is unique due to its specific structural features, which include a butanol chain and an anthracene moiety. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
7467-68-7 |
|---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-(anthracen-9-ylmethylamino)butan-2-ol |
InChI |
InChI=1S/C19H21NO/c1-2-16(21)12-20-13-19-17-9-5-3-7-14(17)11-15-8-4-6-10-18(15)19/h3-11,16,20-21H,2,12-13H2,1H3 |
InChI-Schlüssel |
FDHILNIEEMVICB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CNCC1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


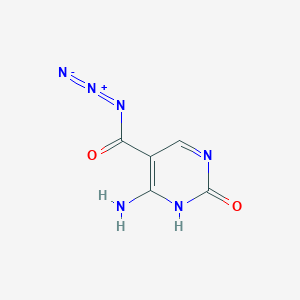

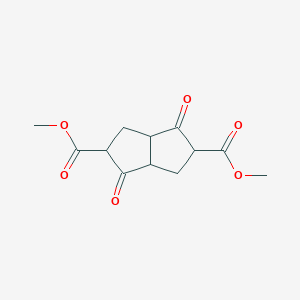
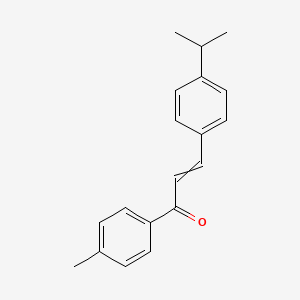
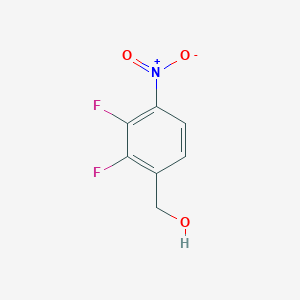

![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)

![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
